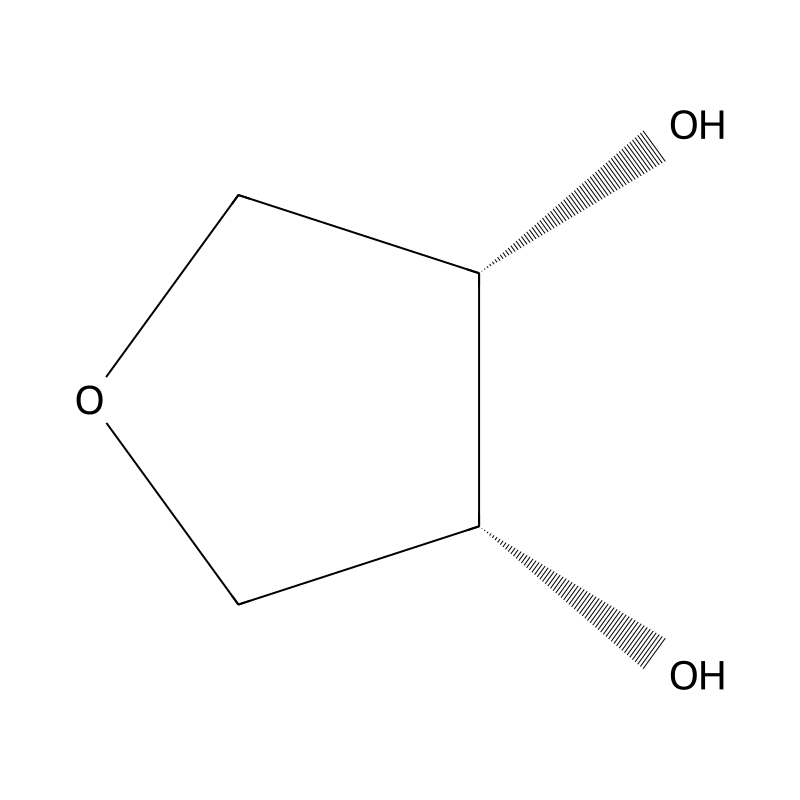

cis-Tetrahydrofuran-3,4-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis and Functionalization

cis-Tetrahydrofuran-3,4-diol (also known as 1,4-anhydroerythritol) is a small organic molecule with a cyclic structure containing four carbon atoms, eight hydrogen atoms, and three hydroxyl groups. Researchers have explored various methods for synthesizing cis-tetrahydrofuran-3,4-diol, which can be useful for studying its properties and potential applications. For instance, one study describes its preparation from readily available starting materials [].

Beyond synthesis, scientists have investigated methods to modify cis-tetrahydrofuran-3,4-diol with different functional groups. This functionalization allows researchers to probe the molecule's reactivity and create new materials with tailored properties [].

Potential Applications

One area of research involving cis-tetrahydrofuran-3,4-diol focuses on its use as a building block for more complex molecules. Scientists have explored incorporating cis-tetrahydrofuran-3,4-diol into larger structures with potential applications in medicine and materials science [, ].

Cis-Tetrahydrofuran-3,4-diol, also known as 1,4-anhydroerythritol, is a cyclic organic compound with the molecular formula CHO. It features a tetrahydrofuran ring with hydroxyl groups at the 3 and 4 positions. This compound is characterized by its unique structure that allows for various chemical transformations and biological interactions. The cis configuration of the hydroxyl groups plays a significant role in its reactivity and properties, making it a valuable compound in organic synthesis and medicinal chemistry .

- Acylation: The hydroxyl groups can react with acyl chlorides or anhydrides to form esters. This reaction is facilitated by the presence of the tetrahydrofuran ring, which can stabilize the transition state.

- Oxidation: The hydroxyl groups can be oxidized to carbonyls, leading to the formation of aldehydes or ketones depending on the reaction conditions.

- Self-Cyclization: Under oxidative conditions, cis-tetrahydrofuran-3,4-diol can undergo self-cyclization to form new protecting groups. This property is particularly useful in synthetic organic chemistry .

Cis-Tetrahydrofuran-3,4-diol exhibits various biological activities that make it of interest in medicinal chemistry:

- Antioxidant Properties: The compound has shown potential as an antioxidant, which may help in mitigating oxidative stress in biological systems.

- Antimicrobial Activity: Preliminary studies suggest that cis-tetrahydrofuran-3,4-diol possesses antimicrobial properties, making it a candidate for further investigation in drug development.

- Role in Protecting Groups: Its ability to form protecting groups that can be removed under specific conditions makes it useful in synthetic pathways for biologically active compounds .

Several methods are available for synthesizing cis-tetrahydrofuran-3,4-diol:

- From Tetrahydrofuran: Starting from tetrahydrofuran, this compound can be synthesized through dihydroxylation using reagents like osmium tetroxide or potassium permanganate.

- Reduction of Sugars: It can also be derived from sugars through reduction processes that convert the sugar alcohols into the corresponding tetrahydrofuran derivatives.

- Chemical Transformations: Various chemical transformations involving protective group strategies can yield cis-tetrahydrofuran-3,4-diol from simpler precursors .

Cis-Tetrahydrofuran-3,4-diol finds applications across several fields:

- Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules and pharmaceuticals.

- Protecting Group Chemistry: Its ability to form stable protecting groups makes it valuable in multi-step organic syntheses.

- Material Science: Research is ongoing into its potential use in polymers and other materials due to its unique structural properties .

Research into the interactions of cis-tetrahydrofuran-3,4-diol with other molecules has revealed insights into its reactivity and potential applications:

- Hydrogen Bonding: Studies have shown that hydrogen bonding interactions involving the hydroxyl groups can influence its reactivity and stability.

- Enzyme Interactions: Investigations into how this compound interacts with various enzymes have provided insights into its biological mechanisms and potential therapeutic uses .

Cis-tetrahydrofuran-3,4-diol shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tetrahydrofuran | Cyclic ether | Lacks hydroxyl groups; more stable but less reactive |

| 1,2-Dihydroxybutane | Linear diol | Different connectivity; less cyclic stability |

| 1,4-Dihydroxybutane | Linear diol | Similar functional groups but lacks cyclic structure |

| Glycerol | Triol | Contains three hydroxyl groups; more hydrophilic |

Cis-tetrahydrofuran-3,4-diol's unique cyclic structure combined with its specific hydroxyl positioning distinguishes it from these similar compounds. Its reactivity patterns and biological activities are also influenced by these structural features .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

59727-71-8